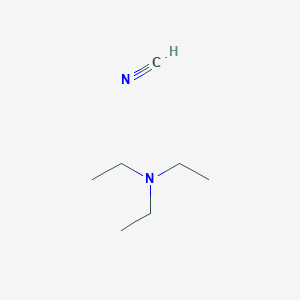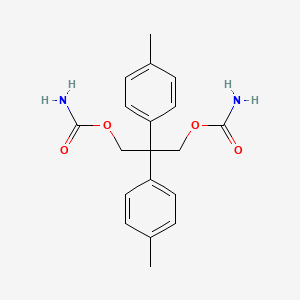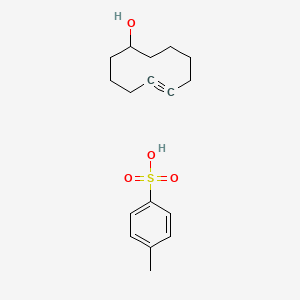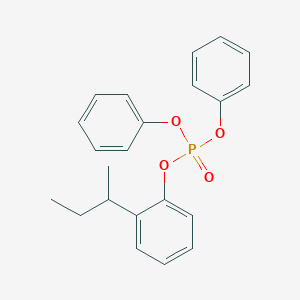![molecular formula C13H13N5S B14696598 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 31791-01-2](/img/structure/B14696598.png)
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a methyl group attached to a dihydropyrimido[5,4-e][1,2,4]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . Common synthetic approaches include:
Cyclization Reactions: Utilizing cyclization reactions involving triazole and triazine precursors.
Microwave-Assisted Synthesis: Employing microwave-assisted reactions to enhance reaction rates and yields.
Multicomponent Reactions: Using multicomponent reactions to form the triazine ring in a single step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core and exhibit comparable biological activities.
1,3,5-Triazine-1,2,4-triazine Hybrids: These hybrids combine triazine and triazole moieties and are used in various applications.
Uniqueness
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical properties and enhances its potential biological activities. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
31791-01-2 |
|---|---|
Fórmula molecular |
C13H13N5S |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-1-methyl-2H-pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H13N5S/c1-18-12-11(14-9-17-18)13(16-8-15-12)19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17) |
Clave InChI |
BLOBGZLERJCRIF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


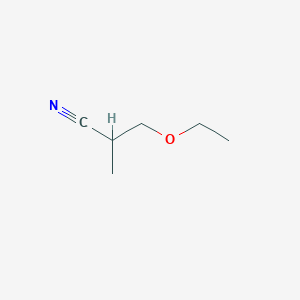
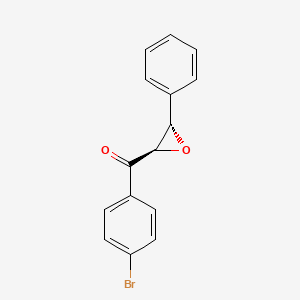
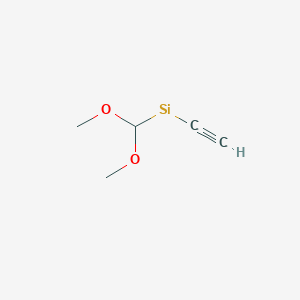
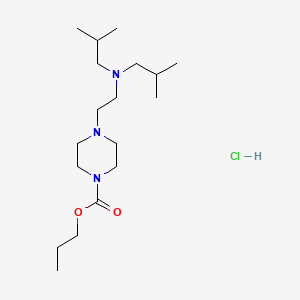
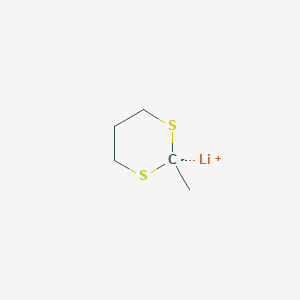
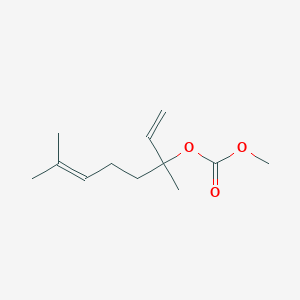
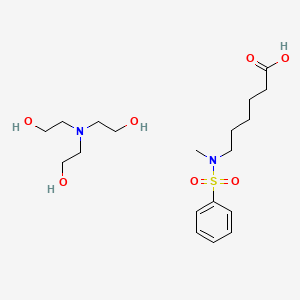
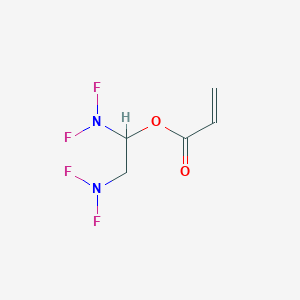
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
